Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Overview

Description

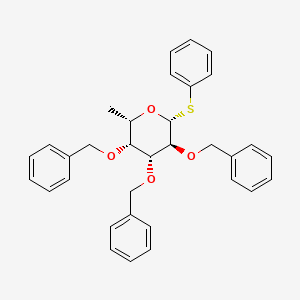

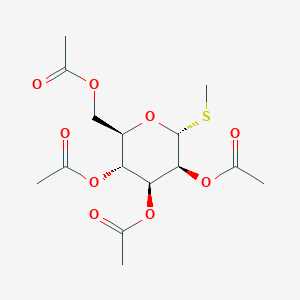

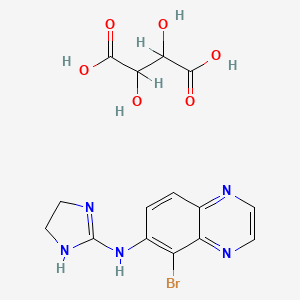

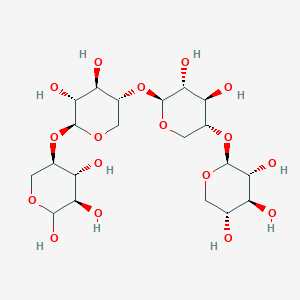

“Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside” is a chemical compound with the molecular formula C15H22O9S and a molecular weight of 378.39 . It appears as a white to almost white powder or crystal . This compound is used in glycoscience as a glyco building block .

Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system . More specific details about its molecular structure could not be found in the available resources.Chemical Reactions Analysis

The compound is heat sensitive . Detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point of 123.0 to 127.0°C . Its specific rotation [a]20/D is +90.0 to +98.0 deg (C=1, chloroform) .Scientific Research Applications

Kinetics and Mechanism of Acetolysis

The kinetics of acetolysis of methyl 2,3,4,6-tetra-O-acetyl-D-mannopyranosides were studied to understand the reaction's kinetics and mechanism. This research revealed the preference of beta-mannopyranoside for endocyclic CO-bond rupture and comparatively rapid endocyclic and exocyclic cleavages in the alpha anomer. The study provides insights into the acetolysis process, highlighting its faster rate for mannosides compared to glucosides and the involvement of unstable ionic intermediates (Kaczmarek et al., 2000).

Antimicrobial and Antiviral Potential

Research on the synthesis of new methyl alpha-D-mannopyranoside (MDM) derivatives highlighted their potential as antimicrobial agents. A series of MDM derivatives were synthesized and demonstrated potent antimicrobial activity, with certain compounds showing significant minimum inhibitory concentration (MIC) values. This study also explored the molecular docking simulation against SARS-CoV-2 M-pro protein, suggesting these derivatives could be promising candidates for antiviral therapies (Yasmin et al., 2021).

Synthesis of Oligosaccharide Moieties

Another application includes the synthesis of oligosaccharide moieties of N-linked glycoproteins through selective acetolysis of methyl 2,3,4,6-tetra-O-benzyl-α-D-manno-pyranoside. This process facilitated the preparation of various acetates crucial for oligosaccharide synthesis, highlighting the compound's role in the production of complex glycoproteins (Shah et al., 1987).

Glycopeptide Synthesis

The compound also plays a role in the synthesis of glycopeptides, such as those mimicking the terminus of the O-polysaccharide of Vibrio cholerae O:1, serotype Ogawa. This work demonstrated the compound's utility in constructing complex carbohydrate structures, important for understanding bacterial pathogenesis and developing vaccines (Lei et al., 1996).

Safety and Hazards

properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-NIFZNCRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

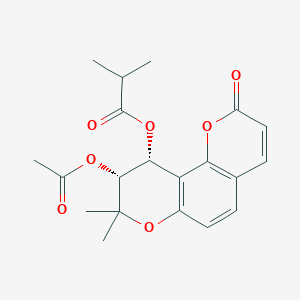

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)